molecular formula C20H17FN2O2 B15059030 (2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B15059030
M. Wt: 336.4 g/mol
InChI Key: OPDXECDWSCAFHZ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a fluorenyl group and a cyano-fluoropyrrolidine moiety. These structural elements contribute to its diverse reactivity and potential utility in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 2-cyano-4-fluoropyrrolidine.

    Protection and Activation: The fluorenylmethanol is first protected using a suitable protecting group, such as a tert-butyl group, to form a fluorenylmethyl ether.

    Coupling Reaction: The protected fluorenylmethyl ether is then coupled with 2-cyano-4-fluoropyrrolidine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenyl group enhances its binding affinity, while the cyano and fluorine groups contribute to its reactivity and stability. Pathways involved include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
  • Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Uniqueness

(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring high specificity and reactivity.

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C20H17FN2O2/c21-13-9-14(10-22)23(11-13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9,11-12H2/t13-,14-/m0/s1

InChI Key

OPDXECDWSCAFHZ-KBPBESRZSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Canonical SMILES

C1C(CN(C1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.